![molecular formula C14H33F2NSi2 B14373113 2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine CAS No. 89995-09-5](/img/structure/B14373113.png)
2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine is a compound that features silicon-fluorine and silicon-nitrogen bonds
Métodos De Preparación
The synthesis of 2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine typically involves the reaction of diethylfluorosilane with an appropriate amine precursor under controlled conditions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the silicon-nitrogen bond. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The silicon-fluorine bonds can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. .
Aplicaciones Científicas De Investigación
2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomolecules.
Industry: Used in the production of advanced materials such as silicon-based polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine involves the interaction of its silicon-fluorine and silicon-nitrogen bonds with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, depending on the specific conditions and reagents used. The molecular pathways involved in these processes are still under investigation, but they are believed to involve the activation of silicon centers and the subsequent formation of reactive intermediates .
Comparación Con Compuestos Similares
Similar compounds to 2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine include other organosilicon compounds such as:
- Trimethylsilyl chloride
- Triethylsilyl fluoride
- Dimethylsilyl amine These compounds share similar silicon-based structures but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its combination of diethylfluorosilyl groups and its potential for diverse chemical reactivity .
Propiedades
Número CAS |
89995-09-5 |
|---|---|
Fórmula molecular |
C14H33F2NSi2 |
Peso molecular |
309.59 g/mol |
Nombre IUPAC |
2-[diethyl(fluoro)silyl]-N-[3-[diethyl(fluoro)silyl]propyl]propan-1-amine |
InChI |
InChI=1S/C14H33F2NSi2/c1-6-18(15,7-2)12-10-11-17-13-14(5)19(16,8-3)9-4/h14,17H,6-13H2,1-5H3 |
Clave InChI |
PFFSEVXYEQCALI-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CCCNCC(C)[Si](CC)(CC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-Cyanophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14373032.png)
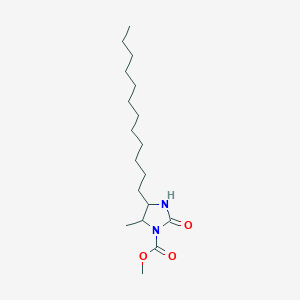
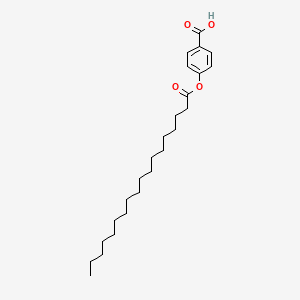
![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)
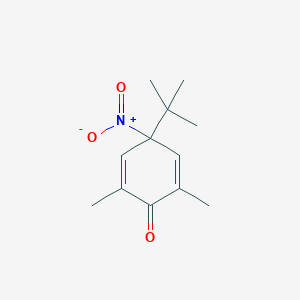
![4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine](/img/structure/B14373057.png)
![2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)](/img/structure/B14373071.png)
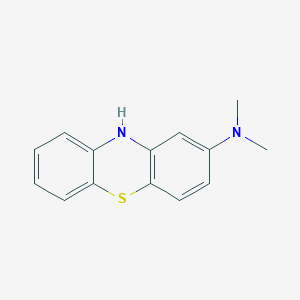
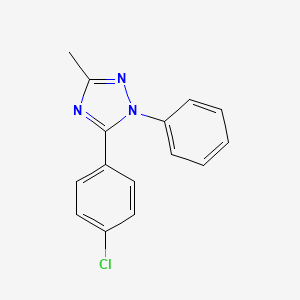
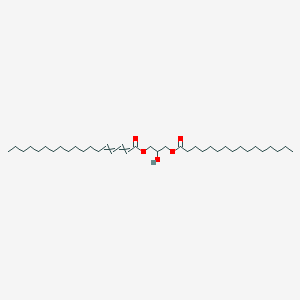
![1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole](/img/structure/B14373102.png)


